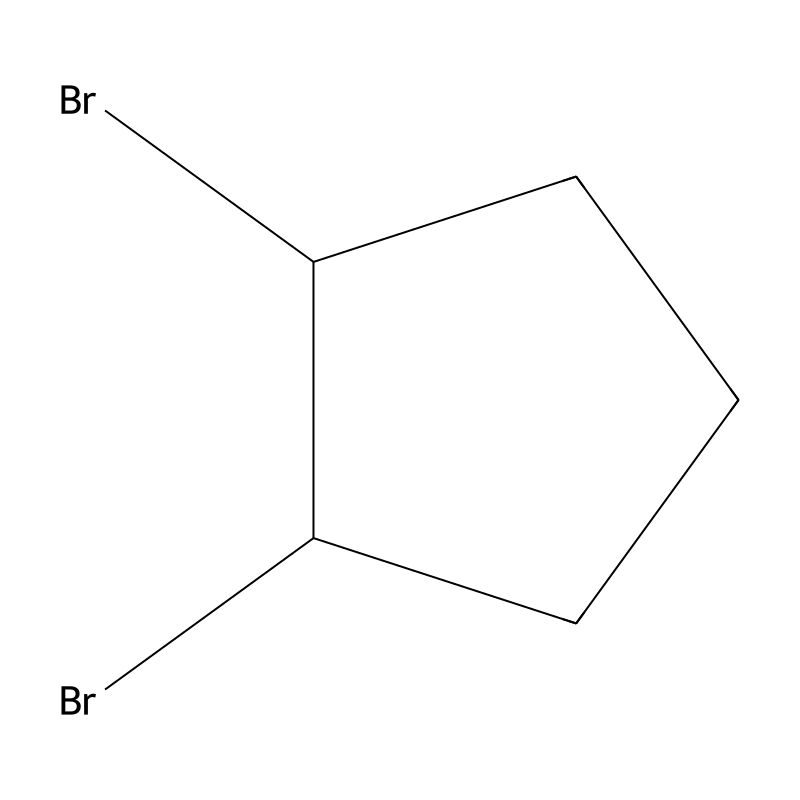1,2-Dibromocyclopentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2-Dibromocyclopentane is an organic compound characterized by the molecular formula CHBr. It appears as a colorless liquid at room temperature and is derived from cyclopentane, a five-membered cyclic hydrocarbon, with two bromine atoms substituted at adjacent (1,2) positions. The compound exhibits a rigid structure due to the bulky bromine substituents, which can lead to the formation of stereoisomers; specifically, cis and trans isomers depending on the spatial arrangement of the bromine atoms .
While research on 1,2-Dibromocyclopentane itself is not extensive, its properties make it a potentially useful intermediate or building block for various applications in scientific research. Here are some potential areas of exploration:
Organic synthesis
1,2-Dibromocyclopentane can serve as a dihalide precursor for further functionalization reactions. The presence of two bromine atoms allows for substitution reactions to introduce new functional groups, potentially leading to novel molecules with interesting properties [].
Medicinal chemistry
The cyclopentane ring is a common structural motif found in many biologically active molecules. 1,2-Dibromocyclopentane could be used as a starting material for the synthesis of new drug candidates. By strategically modifying the molecule, researchers could explore its potential for various therapeutic applications [].
Material science
The unique properties of halocarbons, including 1,2-Dibromocyclopentane, have led to their investigation in material science research. For instance, these compounds may be useful in the development of new flame retardants or lubricants due to their specific interactions at the molecular level [].
- Elimination Reactions: Under strong heat or basic conditions, it can eliminate hydrogen bromide (HBr), resulting in the formation of a double bond between the carbon atoms that were previously bonded to bromine. The general reaction can be represented as:
- Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, allowing for further functionalization of the molecule .
Research on the biological activity of 1,2-Dibromocyclopentane is limited, but its structural characteristics suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their biological properties, including antibacterial and antifungal activities. The cyclopentane ring is often found in biologically active molecules, indicating that derivatives of 1,2-Dibromocyclopentane could be explored for therapeutic applications .
The synthesis of 1,2-Dibromocyclopentane typically occurs in laboratory settings through halogenation reactions involving cyclopentene or cyclopentane. Common methods include:
- Bromination of Cyclopentene: This method involves adding bromine to cyclopentene in an inert solvent under controlled conditions.
- Electrophilic Addition: Cyclopentene can react with bromine in a polar solvent to yield 1,2-Dibromocyclopentane.
These synthetic routes allow for the production of both cis and trans isomers .
1,2-Dibromocyclopentane serves as a versatile chemical intermediate in organic synthesis. Its applications include:
- Precursor for Functionalized Compounds: Due to its reactive bromine atoms, it can be transformed into various functionalized derivatives.
- Material Science: Investigations into halogenated compounds like 1,2-Dibromocyclopentane have shown potential in developing new materials such as flame retardants and lubricants .
Several compounds share structural similarities with 1,2-Dibromocyclopentane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclopentane | CH | Parent compound; saturated hydrocarbon |
| 1-Bromocyclopentane | CHBr | Contains one bromine atom; less reactive |
| 3-Bromocyclopentene | CHBr | Bromine at a different position; different reactivity |
| Trans-1,2-Dibromocyclopentane | CHBr | Specific stereoisomer; unique physical properties |
| Cis-1,2-Dibromocyclopentane | CHBr | Another stereoisomer; distinct chemical behavior |
The uniqueness of 1,2-Dibromocyclopentane lies in its dual bromination at adjacent positions on the cyclopentane ring, which influences its reactivity and potential applications compared to other similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
33547-17-0








